N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This suggests that N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that triazole compounds can influence a wide range of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The molecular weight of the compound is 28638 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Given the known biological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
The synthesis of N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves several steps. One common method includes the reaction of pyridine-2,6-dimethylhydrazine with carbon disulfide in the presence of potassium hydroxide and ethanol . The reaction mixture is then subjected to sulfonylation to introduce the sulfonamide group . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the industry for the synthesis of other complex molecules and materials .
Comparison with Similar Compounds
N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds share a similar triazole ring structure but differ in their substituents and functional groups.
Properties
IUPAC Name |
N,N-diethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S2/c1-3-13(4-2)18(15,16)8-5-6-9-11-12-10(17)14(9)7-8/h5-7H,3-4H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPXEVSKLCWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN2C(=NNC2=S)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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